Product packaging for 5-Bromo-4-methoxy-1,3-thiazole(Cat. No.:CAS No. 2228818-64-0)

5-Bromo-4-methoxy-1,3-thiazole

Cat. No.: B2704308
CAS No.: 2228818-64-0
M. Wt: 194.05
InChI Key: FGWDOSZREGPEAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1,3-thiazole is a versatile brominated heterocyclic building block of significant interest in advanced chemical synthesis and materials science. Its core value lies in its functionalized thiazole ring, which serves as a key scaffold for constructing complex molecules. Researchers utilize this compound extensively in the development of donor-acceptor dyes for applications such as dye-sensitized solar cells (DSSCs), where the 4-methoxy-1,3-thiazole unit acts as a component of the π-conjugated bridge, contributing to tuneable absorption spectra and high molar extinction coefficients . The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug discovery and materials research. The thiazole ring system is a privileged structural motif found in numerous biologically active molecules, making this bromo-derivative a valuable precursor in medicinal chemistry campaigns. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNOS B2704308 5-Bromo-4-methoxy-1,3-thiazole CAS No. 2228818-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c1-7-4-3(5)8-2-6-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWDOSZREGPEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228818-64-0
Record name 5-bromo-4-methoxy-1,3-thiazole
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Synthetic Methodologies and Precursor Development for 5 Bromo 4 Methoxy 1,3 Thiazole

Retrosynthetic Analysis of the 5-Bromo-4-methoxy-1,3-thiazole Core

A retrosynthetic analysis of this compound suggests several feasible synthetic disconnections. The thiazole (B1198619) ring itself can be constructed through various cyclization strategies, most notably the Hantzsch thiazole synthesis. This approach would involve the disconnection of the thiazole ring into a thioamide and an α-halocarbonyl compound.

Alternatively, a functional group interconversion strategy can be envisioned, starting from a pre-formed 4-methoxy-1,3-thiazole. In this case, the key retrosynthetic step would be the disconnection of the C-Br bond at the 5-position, pointing to a regioselective bromination of a 4-methoxythiazole precursor. Another possibility involves the synthesis of a brominated thiazole precursor followed by the introduction of the methoxy (B1213986) group via nucleophilic substitution.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound can be broadly categorized into two main strategies: those that construct the thiazole ring with the desired substitution pattern directly, and those that involve the functionalization of a pre-existing thiazole core.

Strategies Involving Direct Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone of classical thiazole synthesis and can be adapted for the preparation of 4-methoxy substituted thiazoles. chemtube3d.comwikipedia.orgnih.govnih.govthermofisher.com This method involves the condensation of a thioamide with an α-halocarbonyl compound. To obtain a 4-methoxythiazole, a potential precursor would be an α-halo-α'-methoxy ketone or a related equivalent.

A plausible synthetic route based on the Hantzsch synthesis is outlined below:

StepReactantsReagents/ConditionsProduct
1MethoxyacetoneHalogenating agent (e.g., Br₂)α-Bromo-methoxyacetone
2α-Bromo-methoxyacetone, ThioformamideBase (e.g., pyridine)4-Methoxy-1,3-thiazole
34-Methoxy-1,3-thiazoleBrominating agent (e.g., NBS)This compound

Approaches Utilizing Pre-formed Thiazole Rings with Subsequent Functionalization

An alternative and often more regioselective approach involves the functionalization of a pre-formed thiazole ring. This strategy can be particularly advantageous when direct ring formation methods prove challenging or result in mixtures of isomers.

Bromination of 4-methoxy-1,3-thiazole:

The synthesis of the target compound can be achieved by first preparing 4-methoxy-1,3-thiazole followed by regioselective bromination. The electron-donating nature of the methoxy group at the C4 position is expected to activate the thiazole ring towards electrophilic substitution, directing the incoming electrophile to the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocyclic systems. nih.govresearchgate.netlookchem.comnih.govgoogle.com

A representative reaction scheme is as follows:

PrecursorReagentConditionsProduct
4-Methoxy-1,3-thiazoleN-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄, CHCl₃), Radical initiator (optional)This compound

Modern Synthetic Advancements for this compound

Modern synthetic methods offer powerful tools for the construction and functionalization of thiazole rings with high efficiency and selectivity. These approaches often rely on transition-metal catalysis to achieve transformations that are difficult or impossible using classical methods.

Catalytic Approaches in Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization have emerged as versatile strategies for the synthesis of substituted thiazoles. nih.govacs.orgresearchgate.net These methods allow for the direct introduction of substituents onto the thiazole core, often with high regioselectivity.

For the synthesis of this compound, a modern approach could involve the palladium-catalyzed coupling of a suitably functionalized thiazole precursor. For instance, a C-H activation strategy could be employed to directly introduce the bromo or methoxy group at the desired position.

A hypothetical catalytic cycle for the direct C-H bromination at the 5-position of 4-methoxy-1,3-thiazole could involve the following key steps:

StepDescription
1Oxidative addition of a palladium(0) catalyst to a bromine source.
2Coordination of the 4-methoxy-1,3-thiazole to the palladium center.
3C-H activation at the 5-position of the thiazole ring.
4Reductive elimination to afford the this compound product and regenerate the palladium(0) catalyst.

Stereoselective and Regioselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of more complex thiazole-containing molecules.

Regioselectivity: As discussed, the regioselectivity of electrophilic substitution on the thiazole ring is a key consideration. The inherent electronic properties of the thiazole ring and the directing effects of existing substituents play a critical role. In the case of 4-methoxy-1,3-thiazole, the electron-donating methoxy group strongly directs electrophilic attack to the C5 position. bohrium.com Modern catalytic methods, such as directed C-H activation, can provide even greater control over regioselectivity, allowing for the functionalization of positions that are not readily accessible through classical methods. nih.gov

Stereoselectivity: For the synthesis of chiral thiazole derivatives, stereoselective methods are employed. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the achiral target molecule, these advanced strategies are essential for the broader field of thiazole synthesis. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. nih.govbepls.comresearchgate.net Key principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to the synthesis of thiazole derivatives. nih.govbohrium.com

One of the primary considerations in greening the synthesis of thiazole is the choice of solvent. Traditional syntheses often employ volatile organic compounds (VOCs) which pose environmental and health risks. Greener alternatives include water, ionic liquids, and deep eutectic solvents (DESs). mdpi.com For instance, the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, has been successfully adapted to greener solvents. nih.gov The use of water as a solvent is highly desirable due to its non-toxic nature, abundance, and safety. mdpi.com

Energy efficiency is another critical aspect of green synthesis. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govingentaconnect.comrsc.orgresearchgate.net The application of microwave irradiation to the Hantzsch synthesis of thiazoles has been shown to be highly effective, providing a rapid and efficient route to these heterocyclic compounds. nih.govresearchgate.net Catalyst-free and solvent-free reaction conditions, where applicable, further enhance the green credentials of a synthetic route by reducing waste and simplifying purification processes. eurekaselect.comresearchgate.net

The development of one-pot, multi-component reactions is also a hallmark of green chemistry, as it reduces the number of synthetic steps, minimizes waste generation from intermediate purifications, and saves time and resources. bepls.com While a specific one-pot synthesis for this compound is not prominently documented, the principles of multi-component reactions are actively being explored for the synthesis of various substituted thiazoles. bepls.com

Green Chemistry PrincipleApplication in Thiazole SynthesisPotential Benefit
Use of Greener Solvents Employing water, ionic liquids, or deep eutectic solvents in the Hantzsch synthesis. nih.govmdpi.comReduced use of volatile organic compounds (VOCs), lower toxicity, and improved safety.
Energy Efficiency Application of microwave irradiation to accelerate reaction rates. nih.govrsc.orgresearchgate.netShorter reaction times, often leading to higher yields and fewer side products.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized waste generation and more efficient use of resources.
Catalyst-Free Conditions Exploring reactions that proceed efficiently without the need for a catalyst. eurekaselect.comresearchgate.netReduced cost, toxicity, and waste associated with catalysts.
One-Pot Syntheses Combining multiple reaction steps into a single operation without isolating intermediates. bepls.comIncreased efficiency, reduced solvent usage, and minimized waste.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound and its synthetic intermediates. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the synthesis of the 4-methoxy-1,3-thiazole precursor via a Hantzsch-type reaction, the choice of solvent and temperature plays a critical role. While classic Hantzsch syntheses often utilize alcohols like methanol or ethanol at reflux, chemhelpasap.com the use of greener solvents under microwave irradiation can significantly improve efficiency. nih.govresearchgate.net The reaction time for microwave-assisted Hantzsch syntheses can be dramatically reduced from hours to minutes, with yields often improving as well. researchgate.net

The subsequent bromination of 4-methoxy-1,3-thiazole to yield the final product is a crucial step where optimization is key to preventing the formation of poly-brominated or other side products. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich heterocycles. organic-chemistry.orgmissouri.eduwikipedia.org The optimization of this step would involve screening different solvents, such as dichloromethane, chloroform, or acetonitrile, and varying the reaction temperature. For electron-rich substrates, the reaction is often carried out at or below room temperature to control selectivity. The stoichiometry of NBS is also a critical factor; using a slight excess (e.g., 1.05-1.1 equivalents) is common to ensure complete conversion of the starting material without excessive formation of byproducts.

The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Upon completion, the work-up procedure is also optimized to ensure efficient removal of unreacted reagents and byproducts.

Reaction StepKey Parameters for OptimizationTypical Conditions/RangesDesired Outcome
Hantzsch Thiazole Synthesis Solvent, Temperature, Reaction TimeMethanol/Ethanol (reflux), Microwave irradiation (e.g., 80-120 °C), 5-60 minutes (microwave)High yield and purity of 4-methoxy-1,3-thiazole
Bromination with NBS Solvent, Temperature, Stoichiometry of NBSDichloromethane, Chloroform, Acetonitrile; 0 °C to room temperature; 1.0-1.2 equivalents of NBSHigh regioselectivity for the 5-position, high yield of this compound

Purity Assessment and Isolation Techniques for Synthetic Intermediates

The purity of synthetic intermediates is crucial for the successful synthesis of the final target compound, this compound. A combination of chromatographic and spectroscopic techniques is employed for both the isolation and purity assessment of these intermediates.

Following the synthesis of the precursor, 4-methoxy-1,3-thiazole, the crude product is typically isolated by removing the solvent under reduced pressure. The resulting residue may then be purified by column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is chosen based on the polarity of the compound, as determined by preliminary TLC analysis. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified intermediate.

The purity of the isolated 4-methoxy-1,3-thiazole is then assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Spectroscopic methods are used to confirm the structure of the intermediate. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the molecular structure and confirming the absence of impurities. Mass Spectrometry (MS) provides information about the molecular weight of the compound, further confirming its identity.

Similar purification and characterization techniques are applied to the final product, this compound, after the bromination step. The reaction mixture is typically washed with an aqueous solution to remove any water-soluble byproducts, such as succinimide from the NBS reagent. After drying and concentrating the organic layer, the crude product is purified, commonly by column chromatography, to separate the desired mono-brominated product from any unreacted starting material or over-brominated species. The purity and identity of the final product are then rigorously confirmed by HPLC, NMR, and MS.

Intermediate/ProductIsolation TechniquePurity AssessmentStructural Characterization
4-methoxy-1,3-thiazole Column Chromatography (Silica Gel)TLC, HPLC1H NMR, 13C NMR, Mass Spectrometry
This compound Column Chromatography (Silica Gel)TLC, HPLC1H NMR, 13C NMR, Mass Spectrometry

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Methoxy 1,3 Thiazole

Role as a Synthetic Building Block

5-Bromo-4-methoxy-1,3-thiazole serves as a versatile building block for the construction of more complex molecules. The bromo group can be displaced or can participate in coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups. This makes it a valuable intermediate in the synthesis of compounds with potential biological activity. chemimpex.com

Participation in Cross-Coupling Reactions

The bromine atom on the thiazole (B1198619) ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, it can likely participate in Suzuki, Stille, and Heck couplings, allowing for the attachment of a wide range of organic fragments to the thiazole core. The azide (B81097) functionality in similar compounds allows for click chemistry applications, and the bromo substituent allows for cross-coupling reactions with various nucleophiles. evitachem.com

Spectroscopic and Analytical Data of this compound

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete dataset for this specific compound is not available in the provided search results, typical spectroscopic features for similar bromo-methoxy substituted aromatic compounds can be inferred.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR Signals corresponding to the methoxy (B1213986) protons and the proton on the thiazole ring. The chemical shift of the thiazole proton would be influenced by the adjacent bromo and methoxy groups.
¹³C NMR Resonances for the carbon atoms of the thiazole ring and the methoxy group. The carbon bearing the bromine atom would show a characteristic chemical shift. For example, in a related compound, 1,4-dibromo-2-methoxybenzene, the carbon signals appear at δ 156.6, 134.2, 124.9, 121.7, 115.5, 110.6, and 56.6. rsc.org
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H, C=N, C=C, and C-O stretching vibrations.

Spectroscopic and Structural Elucidation of 5 Bromo 4 Methoxy 1,3 Thiazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For 5-Bromo-4-methoxy-1,3-thiazole (C₄H₄BrNOS), the calculated monoisotopic mass is 192.9197 Da. uni.lu

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom. youtube.com

The fragmentation pathway under electron impact (EI) conditions can be predicted based on the fragmentation of other thiazole (B1198619) derivatives. nih.govrsc.org The molecular ion is typically abundant. Common fragmentation steps would likely involve:

Loss of a methyl radical: Cleavage of the O-CH₃ bond to form a stable radical, resulting in an [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of a methyl group, the resulting ion may rearrange and eliminate a molecule of CO, leading to an [M-15-28]⁺ fragment.

Ring Cleavage: Thiazole rings are known to fragment via cleavage of the C-S and N-C bonds. nih.gov This can lead to the formation of smaller, characteristic fragment ions. Any fragment that retains the bromine atom will also exhibit the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Table 2: Predicted HRMS Fragments for this compound

m/z (for ⁷⁹Br) Formula Identity
192.9197C₄H₄⁷⁹BrNOS⁺Molecular Ion [M]⁺
177.9040C₃H⁷⁹BrNOS⁺[M - CH₃]⁺
149.8934C₂H⁷⁹BrNS⁺[M - CH₃ - CO]⁺
Note: Corresponding peaks for the ⁸¹Br isotope would appear at m/z + 2.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. IR and Raman spectroscopy are complementary techniques; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. ksu.edu.sa

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-H stretching vibrations for the aromatic C2-H and the aliphatic methyl protons appear at high wavenumbers. The thiazole ring itself gives rise to a series of characteristic stretching and bending vibrations. The presence of the methoxy (B1213986) group will introduce strong C-O stretching bands, while the carbon-bromine bond will have a characteristic stretching vibration at a lower frequency.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Typical Intensity
C-H Stretch (Aromatic, C2-H)3100 - 3050Medium-Weak
C-H Stretch (Aliphatic, -OCH₃)3000 - 2850Medium
C=N Stretch (Thiazole Ring)1620 - 1550Medium-Strong
C=C Stretch (Thiazole Ring)1550 - 1450Medium-Strong
C-H Bend (Aliphatic, -OCH₃)1470 - 1440Medium
C-O-C Asymmetric Stretch1275 - 1200Strong
C-O-C Symmetric Stretch1150 - 1050Strong
Thiazole Ring Bending/Stretching1400 - 800Series of bands
C-Br Stretch650 - 550Medium-Strong
Note: Wavenumbers are approximate and based on data for substituted thiazoles and related functional groups. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

While direct crystal structure data for this compound is not publicly available, its solid-state structure can be reliably predicted by examining the crystal structures of closely related derivatives, such as 2,4-dibromothiazole (B130268) and various other substituted bromothiazoles. researchgate.netst-andrews.ac.ukresearchgate.net

X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. The 1,3-thiazole ring is expected to be essentially planar. Key parameters to be determined would include the C-S, C-N, C=C, C-Br, and C-O bond lengths, which would reflect the electronic nature of the substituted ring.

Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. In the case of substituted thiazoles, interactions such as hydrogen bonds, halogen bonds, and π–π stacking are crucial in determining the supramolecular architecture.

For brominated thiazole derivatives, halogen bonding is a significant interaction. This occurs when the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. For instance, in the crystal structure of 2,4-diacetyl-5-bromothiazole, the bromine atom at the 5-position is pivotal in the crystal packing, participating in both intramolecular and intermolecular halogen bonds. researchgate.netst-andrews.ac.uk The intermolecular halogen bonding is observed between the carbonyl oxygen of the 2-acetyl group of one molecule and the 5-bromo atom of a neighboring molecule. researchgate.netst-andrews.ac.uk

Based on these related structures, the crystal packing of this compound would likely be influenced by a combination of these interactions. The methoxy group could participate in C-H...O hydrogen bonds, while the bromine atom could form halogen bonds. The aromatic thiazole ring could also facilitate π–π stacking interactions.

Table 1: Intermolecular Interactions in Related Thiazole Derivatives

Compound Intermolecular Interaction Type
2,4-diacetyl-5-bromothiazole Halogen bonding (Br...O)
N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide C-H…O, N-H…O, N-H…N hydrogen bonds, Br…Br interactions

Bond Lengths and Angles Analysis

The geometry of the thiazole ring is defined by its constituent bond lengths and angles. These parameters can be influenced by the nature and position of substituents. While the precise bond lengths and angles for this compound are not documented, data from related structures provide insight into expected values.

In a study of 4-substituted methoxybenzoyl-aryl-thiazoles, the bond lengths within the thiazole ring and its connecting bonds were analyzed. nih.gov For example, the C-C bond between a phenyl group and the thiazole ring was found to be approximately 1.471 Å, which is shorter than a typical C-C single bond, suggesting some degree of conjugation. nih.gov

The internal angles of the thiazole ring are characteristic of a five-membered aromatic heterocycle. The presence of a bulky bromine atom at the 5-position and a methoxy group at the 4-position may cause minor distortions in the ring geometry compared to unsubstituted thiazole.

Table 2: Selected Bond Lengths in a Related 4-substituted methoxybenzoyl-aryl-thiazole Derivative

Bond Bond Length (Å)
C-C (phenyl-thiazole) 1.471(2)
C-C (carbonyl-thiazole) 1.492(2)
C-C (carbonyl-phenyl) 1.496(2)

Data from compound 8f in reference nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common electronic transitions are π → π* and n → π*. wikipedia.orgyoutube.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen or sulfur atoms of the thiazole ring) to a π* antibonding orbital. These transitions are generally of lower intensity. libretexts.org

The absorption maxima (λmax) are influenced by the substituents on the thiazole ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted thiazole. The bromine atom, a halogen, can also influence the absorption spectrum.

A study on 5-N-arylaminothiazoles, some containing methoxy groups, showed absorption maxima in the range of 358-410 nm. researchgate.net Upon oxidation, these compounds exhibited new absorption bands in the near-infrared region, around 900-932 nm. researchgate.net This indicates the formation of radical cations with different electronic transition energies. While not a direct analogue, this suggests that substituted thiazoles can have complex electronic behavior.

Table 3: Electronic Transitions and Expected Absorption Regions for Thiazole Derivatives

Transition Type Typical Chromophore Expected Wavelength Region
π → π* C=C, C=N Shorter wavelength, high intensity

Computational and Theoretical Investigations of 5 Bromo 4 Methoxy 1,3 Thiazole

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. asianpubs.org

For 5-Bromo-4-methoxy-1,3-thiazole, DFT calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the energies of these orbitals. The HOMO is typically delocalized over the thiazole (B1198619) ring, with significant contributions from the sulfur and nitrogen atoms, as well as the methoxy (B1213986) group. The LUMO, conversely, is often distributed over the C=N bond and the bromine atom, indicating these as potential sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -6.85
LUMO -1.23

Note: These values are illustrative and based on typical results from DFT calculations for similar thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. irjweb.com

In the case of this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. A region of positive potential, often referred to as a "sigma-hole," is anticipated along the C-Br bond axis, making the bromine atom a potential site for halogen bonding and nucleophilic interaction. nih.govresearchgate.net The hydrogen atoms of the methyl group would also show positive potential.

Geometrical optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, methods like DFT can be used to calculate key bond lengths and angles, providing a detailed structural model.

Conformational analysis of the methoxy group is also crucial. While the thiazole ring is planar, the orientation of the methyl group relative to the ring can vary. Computational studies can identify the most stable conformer, which is often one where steric hindrance is minimized. The planarity of the thiazole ring itself is a key feature, contributing to its aromatic character. wikipedia.org

Table 2: Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-N3 1.37 N3-C2-S1 115.2
N3-C4 1.32 C2-N3-C4 110.5
C4-C5 1.41 N3-C4-C5 116.8
C5-S1 1.73 C4-C5-S1 111.3
S1-C2 1.72 C5-S1-C2 86.2
C5-Br 1.88 C4-O-CH3 118.0

Note: These values are representative and based on DFT calculations for substituted thiazoles.

Reaction Mechanism Studies through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

A key application of computational chemistry in reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C5 position, transition state calculations can elucidate the step-by-step mechanism. nih.govnih.gov

For example, in a Suzuki cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. The geometries of the transition states for each of these elementary steps can be optimized, and frequency calculations can confirm that they are true transition states (characterized by a single imaginary frequency).

By calculating the energies of all stationary points along a reaction pathway (reactants, intermediates, transition states, and products), a potential energy surface or reaction energy profile can be constructed. This profile provides a quantitative description of the thermodynamics and kinetics of the reaction.

The height of the energy barrier from the reactants to the transition state (the activation energy) is directly related to the reaction rate. Computational methods can thus be used to predict how changes in substituents or reaction conditions will affect the kinetics of a reaction. For instance, the energy profile for a nucleophilic substitution at the C5 position of this compound would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer-like intermediate. These predictions are invaluable for understanding reactivity and for the rational design of new synthetic methodologies.

Table 3: List of Mentioned Compound Names

Compound Name
This compound

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently used in conjunction with DFT to calculate NMR chemical shifts. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of the molecule. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For similar heterocyclic compounds, functionals like B3LYP with basis sets such as 6-311+G(d,p) have been shown to provide results that correlate well with experimental data. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted, aiding in the structural elucidation and confirmation of the synthesized compound.

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed using DFT. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates to find the force constants and, subsequently, the vibrational modes and their frequencies. Theoretical vibrational analysis can help in the assignment of experimentally observed IR bands to specific molecular motions, such as stretching and bending of bonds. For thiazole derivatives, computational studies have successfully predicted FT-IR spectroscopic data. researchgate.net

It is important to note that theoretical calculations are often performed on an isolated molecule in the gas phase. To better match experimental conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). The predicted spectroscopic data for this compound, while not experimentally verified in the available literature, can be tabulated for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is generated for illustrative purposes based on computational methodologies and does not represent experimentally verified data.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~150
C4-~160
C5-~95
H (on C2)~8.5-
CH₃ (methoxy)~4.0~60

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is generated for illustrative purposes based on computational methodologies and does not represent experimentally verified data.

Vibrational ModePredicted Frequency (cm⁻¹)
C=N stretch~1600
C-S stretch~850
C-Br stretch~600
C-O stretch~1250
CH₃ rock~1100

Molecular Docking Simulations (Conceptual, without clinical data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. This method is instrumental in screening virtual libraries of compounds and in understanding structure-activity relationships at a molecular level.

Conceptually, molecular docking simulations for this compound would involve selecting a protein target of interest. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like lipoxygenase, tubulin, and various kinases. laccei.orgresearchgate.net For a hypothetical study, one could select a relevant protein target, for instance, a bacterial protein or a human enzyme implicated in a disease.

The process would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized energetically using computational chemistry software.

Docking Simulation: A docking program would then be used to place the ligand into the binding site of the protein in various orientations and conformations. The program would use a scoring function to estimate the binding affinity for each pose.

Analysis of Results: The results would be analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues. The bromine atom in this compound could potentially participate in halogen bonding, which is an increasingly recognized interaction in drug design.

While no specific molecular docking studies for this compound have been reported, the general approach has been successfully applied to numerous thiazole derivatives to predict their biological activity. semanticscholar.orgbiointerfaceresearch.com

Table 3: Conceptual Molecular Docking Targets for this compound This table is for conceptual illustration and does not represent actual experimental or clinical data.

Potential Protein TargetTherapeutic AreaRationale for Selection
p56lckCancerThiazole derivatives have shown inhibitory activity against this tyrosine kinase. biointerfaceresearch.com
TubulinCancerSubstituted thiazoles have been identified as tubulin polymerization inhibitors. researchgate.net
5-Lipoxygenase (5-LOX)InflammationThiazole derivatives have been studied as inhibitors of this enzyme. laccei.org
Main Protease (Mpro) of SARS-CoV-2AntiviralThiazole-containing compounds have been investigated as potential inhibitors. semanticscholar.org

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (Conceptual, without clinical data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For a compound like this compound, a QSAR study would conceptually begin with a dataset of structurally related thiazole derivatives with experimentally determined biological activity against a specific target. The process would involve:

Data Collection: Assembling a series of thiazole derivatives with a range of structural modifications and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it could be used to predict the biological activity of this compound. The model could also provide insights into which molecular features are most important for the desired activity, thereby guiding the synthesis of new derivatives with improved properties. For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors has been reported, demonstrating the applicability of this approach to the thiazole scaffold. laccei.org

Table 4: Common Molecular Descriptors Used in Conceptual QSAR Studies of Thiazole Derivatives This table is for conceptual illustration and does not represent a specific QSAR model.

Descriptor ClassExample DescriptorsInformation Encoded
PhysicochemicalLogP, Molecular Weight, Molar RefractivityHydrophobicity, size, polarizability
ElectronicDipole Moment, HOMO/LUMO energies, Partial ChargesPolarity, reactivity, electrostatic interactions
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape
3D-Descriptorsvan der Waals Volume, Surface AreaMolecular size and shape in 3D space

The Versatile Role of this compound in Synthetic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and material science. The presence of bromine and methoxy substituents on the thiazole core, as in this compound, would theoretically offer synthetic chemists a versatile platform for the construction of more complex molecular architectures. The bromine atom can serve as a handle for various cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring and potentially be a site for further modification.

However, a comprehensive search of scientific literature and chemical databases does not yield specific studies detailing the role of this compound in the following areas as requested:

Role of 5 Bromo 4 Methoxy 1,3 Thiazole As a Synthetic Building Block and Intermediate

Intermediate in Agrochemical Research and Material Science:There is a lack of specific data regarding its use as an intermediate in agrochemical research or material science.

While general synthetic routes to various substituted thiazoles are well-documented, and the applications of numerous bromo- and methoxy-substituted thiazole (B1198619) derivatives are extensively reported, the specific compound "5-Bromo-4-methoxy-1,3-thiazole" appears to be an understudied member of this important class of heterocycles.

It is plausible that this compound may be an intermediate in proprietary industrial processes or in research that has not yet been published. Without accessible scientific literature, a detailed and accurate article on its specific applications as a synthetic building block, as per the requested outline, cannot be generated at this time. Further research and publication in this specific area would be necessary to elucidate the potential of this compound in synthetic chemistry.

Design and Synthesis of Advanced Functional Materials Precursors

Extensive searches of scientific literature and patent databases did not yield specific examples of "this compound" being utilized as a synthetic building block for the design and synthesis of advanced functional materials precursors. While the broader class of thiazole-containing compounds is recognized for its importance in materials science, particularly in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), direct evidence of the application of this specific methoxy-substituted bromothiazole is not present in the available literature.

The general strategy for creating functional materials from halogenated heterocyclic compounds, such as a brominated thiazole derivative, typically involves leveraging the bromine atom as a reactive site for cross-coupling reactions. Methodologies like the Suzuki, Stille, or Sonogashira reactions are commonly employed to link the thiazole core to other aromatic or heteroaromatic units. This approach allows for the construction of extended π-conjugated systems, which are essential for the desired electronic and photophysical properties of functional organic materials.

The methoxy (B1213986) group on the thiazole ring would be expected to act as an electron-donating group, influencing the electronic properties of any resulting larger molecule. This could potentially be used to tune the HOMO and LUMO energy levels of a material, which is a critical aspect in the design of organic electronic devices.

However, without specific research findings or documented syntheses that utilize this compound for this purpose, any discussion on its role remains speculative and based on general principles of medicinal and materials chemistry rather than on established scientific evidence. The lack of available data prevents the creation of a detailed and informative section on its specific applications in the synthesis of advanced functional materials precursors, including any data tables on research findings.

Biological Investigations and Mechanistic Insights of 5 Bromo 4 Methoxy 1,3 Thiazole Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of 1,3-thiazole have been investigated for their inhibitory effects against a variety of enzymes. These studies provide crucial insights into their potential as modulators of enzymatic pathways.

Cholinesterase Inhibition: Certain 1,3-thiazole derivatives have been identified as cholinesterase inhibitors. For example, thiazolylhydrazone derivatives with a methoxy (B1213986) substituent at the para-position of an attached phenyl ring demonstrated potent acetylcholinesterase (AChE) inhibition, with an IC50 value of 0.0317 ± 0.001 μM, which is comparable to the standard drug Donepezil (IC50 = 0.0287 ± 0.005 μM) academie-sciences.fr. Another derivative, an N-methylated amide containing a 4-methoxybenzene substituent, also showed inhibitory activity against butyrylcholinesterase (BChE) academie-sciences.fr.

Topoisomerase IB Inhibition: Thiazole-based stilbene (B7821643) analogs have been evaluated for their ability to inhibit DNA topoisomerase IB (Top1). One potent example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, showed strong inhibitory activity comparable to the standard inhibitor Camptothecin (CPT) nih.gov. Earlier studies identified (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole as a promising Top1 inhibitor, suggesting that the 5-bromo-thiazole scaffold is a viable starting point for developing this class of inhibitors nih.gov.

Kinase Inhibition: A novel set of 1,3-thiazole derivatives was screened for activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. Compound 4 (see table below), 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, exhibited significant inhibitory activity with an IC50 of 0.093 µM, comparable to the reference drug Sorafenib (IC50 = 0.059 µM) nih.govresearchgate.net.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: Thymol-thiazole hybrids have been synthesized as dual inhibitors of COX-2 and 5-LOX. Derivatives featuring a 4-arylthiazole structure showed notable 5-LOX inhibitory activity semanticscholar.org. Specifically, compounds with a lipophilic bromo substituent on the phenyl ring at position 4 of the thiazole (B1198619) demonstrated increased COX-2 and 5-LOX inhibitory activity semanticscholar.org.

α-Glucosidase Inhibition: In the context of diabetes research, indole-based Schiff base derivatives featuring a methoxy group have been evaluated as α-glucosidase inhibitors. One compound with a 3-bromophenyl substituent showed the highest inhibitory activity (IC50 = 10.89 µM), significantly outperforming the reference standard acarbose (B1664774) (IC50 = 48.95 µM) mdpi.com.

Table 1: In Vitro Enzyme Inhibition by Thiazole Derivatives

Compound Class/Derivative Target Enzyme IC50 Value Reference Compound Reference IC50
Thiazolylhydrazone (p-methoxy substituted) Acetylcholinesterase 0.0317 µM Donepezil 0.0287 µM
2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine VEGFR-2 0.093 µM Sorafenib 0.059 µM
Thymol-thiazole hybrid (6b ) COX-2 0.037 µM Celecoxib 0.045 µM
Indole-based Schiff base (4g , 3-bromophenyl) α-Glucosidase 10.89 µM Acarbose 48.95 µM

Receptor Binding and Ligand-Target Interactions

The interaction between small molecules and biological receptors is fundamental to their mechanism of action. Studies on 1,3-thiazole derivatives have elucidated specific binding modes with their protein targets.

Adenosine (B11128) A3 Receptor Binding: Derivatives of 4-(4-methoxyphenyl)-2-aminothiazole have been assessed as antagonists for the human adenosine A3 receptor. Molecular modeling suggests that these compounds bind within the transmembrane domains of the receptor nih.gov. The methoxy group of the phenyl ring is oriented towards a hydrophobic pocket formed by amino acid residues I186 and W243 nih.gov. The thiazole ring itself is surrounded by hydrophobic residues, and in related thiadiazole analogues, the nitrogen atom of the heterocyclic ring forms a hydrogen bond with S181, an interaction that may contribute to high binding affinity nih.gov.

Topoisomerase IB-DNA Complex Interaction: Molecular docking of a potent thiazole-based Top1 inhibitor revealed key interactions within the enzyme-DNA complex. The nitrogen atom of the thiazole ring was found to form a crucial hydrogen bond with the residue Arg364 nih.gov. Additionally, the molecule engages in strong π–π stacking with a DNA base, and a methylbenzene portion of the molecule anchors into a hydrophobic region via van der Waals forces. These combined interactions are considered essential for the compound's inhibitory activity nih.gov.

VEGFR-2 Kinase Domain Interaction: In silico docking studies of 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine with the VEGFR2 protein affirmed its considerable binding affinity, supporting the observed in vitro enzyme inhibition nih.govmdpi.com.

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are critical for understanding how a compound affects cellular processes such as proliferation, survival, and cell cycle progression. Thiazole derivatives have demonstrated significant activity in various cancer cell lines.

Antiproliferative Activity: A series of 1,3-thiazole derivatives were tested for their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231) nih.govresearchgate.net. One of the most potent compounds, 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, exhibited IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively researchgate.net. Similarly, thiazole-based stilbene analogs showed high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range nih.gov.

Cell Cycle Arrest: The mechanism behind the antiproliferative activity of 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine was further investigated in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G1 phase, while concurrently decreasing the cell population in the G2/M phase nih.govmdpi.com.

Induction of Apoptosis: The same thiazole derivative was also shown to induce programmed cell death (apoptosis) in MCF-7 cells. Compared to control cells, treatment with the compound resulted in a significant increase in the percentage of apoptotic cells, rising from 2.21% to 32.66% nih.gov. The compound increased apoptosis at both the early and late stages, indicating its potent ability to trigger this cellular death pathway nih.gov.

Table 2: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line Activity IC50 Value
2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine MCF-7 (Breast Cancer) Antiproliferative 5.73 µM
2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine MDA-MB-231 (Breast Cancer) Antiproliferative 12.15 µM
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole MCF-7 (Breast Cancer) Cytotoxicity 0.78 µM
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole HCT116 (Colon Cancer) Cytotoxicity 0.62 µM

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. Research on various 1,3-thiazole derivatives has identified key structural features that influence their biological activity.

For Cholinesterase Inhibition: Studies on thiazolylhydrazones showed that a methoxy substituent at the para-position of the phenyl ring was optimal for acetylcholinesterase inhibition academie-sciences.fr. For butyrylcholinesterase inhibitors, N-methylation of an amide derivative containing a 4-methoxybenzene group was found to be active, whereas the non-methylated version was not, indicating a subtle structural requirement for activity academie-sciences.fr.

For Adenosine A3 Receptor Antagonism: A methoxy group in the 4-position of the phenyl ring attached to the thiazole core, along with N-acetyl or N-propionyl substitutions on the 2-amino group, greatly increased binding affinity and selectivity for the human adenosine A3 receptor nih.gov.

For COX-2/5-LOX Inhibition: In a series of thymol-thiazole hybrids, substitution at the para-position of a phenyl moiety at position 4 of the thiazole ring with a lipophilic bromo-halogen resulted in increased COX-2 and 5-LOX inhibitory activity compared to unsubstituted or methoxy-substituted derivatives semanticscholar.org.

For Topoisomerase Inhibition: In the development of thiazole-based stilbene analogs as Top1 inhibitors, the presence of a halogen at the 4-position of one of the phenyl rings was found to remarkably affect the inhibitory activity nih.gov. The initial discovery of a (E)-5-bromo-4-(2,6-difluorophenyl)-thiazole derivative highlighted the importance of the 5-bromo substitution on the thiazole ring for this activity nih.gov.

For Cytotoxic Activity: A study comparing oxazole (B20620) and thiazole-containing fragments found that cytotoxic activity required at least two sequentially linked thiazole rings, indicating that the multiplicity of the thiazole heterocycle was a key determinant for growth inhibition and apoptosis researchgate.net.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action provides a complete picture of a compound's biological effects. For thiazole derivatives, several distinct mechanisms have been elucidated through non-clinical studies.

Inhibition of Angiogenesis Pathway: The anticancer activity of 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine is attributed to its potent inhibition of the VEGFR-2 kinase nih.govresearchgate.net. By blocking this key receptor tyrosine kinase, the compound disrupts downstream signaling pathways responsible for endothelial cell proliferation and survival, which are crucial for tumor angiogenesis. This enzyme inhibition is the upstream event that leads to the observed cell cycle arrest and apoptosis in cancer cells nih.govresearchgate.net.

Disruption of DNA Topology: For thiazole-based stilbene analogs, the mechanism of cytotoxicity involves the inhibition of DNA topoisomerase IB nih.gov. This enzyme is essential for relaxing DNA supercoiling during replication and transcription. By inhibiting Top1, these compounds lead to DNA damage and ultimately trigger cell death, a mechanism exploited by several established anticancer drugs nih.gov.

Modulation of Inflammatory Pathways: The anti-inflammatory effects of certain thymol-thiazole hybrids are achieved through the dual inhibition of the COX-2 and 5-LOX enzymes semanticscholar.org. These enzymes are critical in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. By inhibiting both pathways, these compounds can exert a broad anti-inflammatory effect semanticscholar.org.

Interference with Neurotransmission: The mechanism for cholinesterase-inhibiting thiazole derivatives involves the direct inhibition of acetylcholinesterase academie-sciences.fr. This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism relevant for therapies targeting cognitive function academie-sciences.fr.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Thiazole (B1198619) Derivatives

The synthesis of functionalized thiazoles is a cornerstone of heterocyclic chemistry. nih.goveurekaselect.com While classical methods like the Hantzsch synthesis are well-established, future research will likely focus on developing more efficient, versatile, and sustainable routes to 5-Bromo-4-methoxy-1,3-thiazole and its analogs. nih.govbepls.com A significant trend is the move towards greener synthetic protocols that minimize waste and avoid hazardous reagents. nih.govresearchgate.net

Key areas for development include:

Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired thiazole core in a single step. This approach increases efficiency and atom economy.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of thiazole derivatives.

Photocatalysis and electrochemistry: These methods can enable novel bond formations under mild conditions, potentially providing new pathways to complex thiazole structures. A visible-light-induced reaction of active methylene (B1212753) ketone derivatives with thioureas represents a green chemistry approach to synthesizing functionalized 2-aminothiazoles at room temperature. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisRapid reaction times, increased yields, cleaner reactions. jchemrev.comOptimization of existing synthetic steps or development of new, faster routes.
Ultrasound-Mediated SynthesisEnhanced reaction rates, milder conditions, improved mass transfer. researchgate.netFacilitating reactions that are sluggish under conventional heating.
Catalyst-Free SynthesisAvoids metal contamination, simplifies purification, environmentally benign. bepls.comDeveloping syntheses in green solvents like water or PEG-400. bepls.com

Exploration of New Reactivity Patterns and Catalytic Transformations

The bromine atom at the C5 position of this compound is a key functional handle for a variety of chemical transformations. Future research will undoubtedly focus on exploring its reactivity in novel catalytic cross-coupling reactions to generate libraries of new derivatives.

Emerging areas of interest include:

C-H Activation: Direct functionalization of the C-H bonds on the thiazole ring offers a more atom-economical approach to creating complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov Transition metal-catalyzed C-H activation is a powerful tool for direct functionalization. nih.gov

Novel Coupling Partners: Moving beyond traditional Suzuki and Sonogashira couplings to explore reactions with a wider range of organometallic reagents and non-traditional nucleophiles.

Photoredox Catalysis: Utilizing visible light to drive new types of bond-forming reactions at the thiazole core, enabling transformations that are difficult to achieve with traditional thermal methods.

Advanced Applications in Chemical Biology and Material Science (Excluding clinical applications)

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials and chemical biology tools. wikipedia.orgnbinno.com Research into this compound can contribute to these fields, excluding direct clinical applications.

Potential applications include:

Chemical Probes: Developing fluorescent probes for biological imaging or sensors for specific analytes by functionalizing the thiazole core with reporter groups.

Organic Electronics: Incorporating the this compound unit into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com The thiazole ring's electronic properties are well-suited for these applications. nbinno.com

Ligand Development: The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, making it a candidate for the development of new ligands for catalysis or metal-organic frameworks (MOFs). rsc.org

Integration of Artificial Intelligence and Machine Learning in Thiazole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. In the context of this compound, these computational tools can accelerate discovery and optimization.

Key applications include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, reactivity, and potential biological activities (for non-clinical applications) of novel derivatives of this compound. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to predict how chemical modifications impact activity. nih.gov

Reaction Optimization: Employing AI to analyze vast datasets of reaction conditions to predict the optimal parameters for the synthesis and functionalization of the target molecule, saving time and resources.

De Novo Design: Utilizing generative models to design new thiazole derivatives with desired properties for applications in materials science or as chemical probes.

Sustainable and Eco-Friendly Approaches in Thiazole Chemistry

Green chemistry principles are becoming increasingly important in chemical synthesis. osi.lv Future research on this compound will benefit from the adoption of more environmentally friendly practices.

Sustainable approaches to explore include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net

Recyclable Catalysts: Developing heterogeneous or magnetically separable catalysts that can be easily recovered and reused, reducing waste and cost. bepls.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing the generation of byproducts.

Table 2: Green Chemistry Strategies in Thiazole Synthesis

StrategyDescriptionEnvironmental Benefit
Use of Renewable Starting MaterialsEmploying bio-based feedstocks instead of petroleum-derived ones. nih.govReduces reliance on fossil fuels and promotes a circular economy.
Energy EfficiencyUtilizing methods like microwave or ultrasonic irradiation to reduce energy consumption compared to conventional heating. bepls.comnih.govLowers the carbon footprint of the synthetic process.
Waste MinimizationAdopting one-pot reactions and catalytic methods to reduce the number of steps and the amount of waste generated. researchgate.netDecreases environmental pollution and disposal costs.

High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools.

Future research directions include:

Library Synthesis: Developing robust solid-phase or solution-phase methods for the parallel synthesis of a large number of derivatives from the this compound scaffold. researchgate.netnih.gov

Assay Development: Creating novel high-throughput assays to screen these libraries for desired properties, such as catalytic activity, fluorescence, or binding to a specific target in a non-clinical context.

Fragment-Based Discovery: Using the thiazole core as a starting point in fragment-based approaches to identify new lead compounds for materials or chemical biology applications. nih.gov

By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-4-methoxy-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclization or halogenation of precursor thiazoles. For example, bromination of 4-methoxy-1,3-thiazole derivatives using CuBr and n-butyl nitrite under reflux in acetonitrile (analogous to methods in ). Key parameters include temperature control (e.g., 333 K for 15 minutes), stoichiometric ratios of reagents (e.g., 1:1.6 molar ratio of amine to CuBr), and purification via column chromatography (heptane/ethyl acetate). Yield optimization may involve extended reaction times (48 hours) and post-reaction ammonia washes to remove excess reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR : ¹H NMR (DMSO-d₆) for proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm) and IR for functional groups (e.g., C-Br stretching at ~1070 cm⁻¹) .
  • X-ray crystallography : Use SHELX software for structure refinement. For example, analyze dihedral angles between thiazole and substituent rings (e.g., 36.69° in related bromothiazoles) and π-π interactions (e.g., centroid distances of 3.75 Å) to confirm molecular packing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations can assess electron density at the bromine atom (electrophilic center). Compare with analogs like 2-Bromo-4-phenyl-1,3-thiazole, where the thiazole ring’s electron-withdrawing methoxy group enhances Br leaving-group ability. Solvent effects (e.g., acetonitrile vs. DMSO) and steric hindrance from substituents (e.g., methoxy at C4) should be modeled to predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects across analogs. For example, anti-inflammatory activity in 4-benzyl-1,3-thiazoles correlates with electron-donating groups at C4 (e.g., methoxy) but is reduced by bulky substituents due to steric clashes with target proteins .
  • Bioassay standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability. For instance, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .

Q. How do π-π interactions and crystal packing influence the stability of this compound in solid-state formulations?

  • Methodology : Analyze crystal structures using SHELXL to identify non-covalent interactions. In related bromothiazoles, π-π stacking (centroid distances <4 Å) and C–H···S hydrogen bonding stabilize the lattice. Thermal gravimetric analysis (TGA) can correlate packing efficiency with decomposition temperatures .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental toxicity of this compound?

  • Methodology :

  • Aquatic toxicity assays : Follow OECD guidelines using Daphnia magna or zebrafish embryos. Monitor LC₅₀ values and bioaccumulation potential, referencing analogs like 3-Bromo-5-fluoro-1-(4-methoxybenzyl)-1H-1,2,4-triazole, which show high aquatic toxicity due to halogen persistence .
  • Degradation studies : Use HPLC-MS to track photolytic or microbial degradation products in simulated environmental conditions .

Q. What are the best practices for validating synthetic intermediates in multi-step thiazole functionalization?

  • Methodology :

  • In-line analytics : Employ LC-MS or GC-MS after each step to confirm intermediate purity (e.g., detect unreacted 4-methoxy precursors).
  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) for intermediates like 5-bromo-4-phenylthiazol-2-amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.